2-Bromopropiophenone

Reaction kinetics Nucleophilic substitution Structure-activity relationship (SAR)

This α-bromo ketone is essential for catalyst acidity diagnostics (Cu3(btc)2 studies), unique photochemical 1,2-bromine shifts, and API synthesis like bupropion. Its reactivity and Category 1 Precursor status (China) make generic substitution a compliance and scientific risk. Confirm precise halogen-specific performance; contact us for a quote on high-purity R&D quantities.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 2114-00-3
Cat. No. B137518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropiophenone
CAS2114-00-3
Synonyms2-Bromo-1-phenyl-1-propanone;  1-Benzoyl-1-bromoethane;  1-Bromoethyl Phenyl Ketone;  2-Bromo-1-phenyl-1-propanone;  dl-α-Bromopropiophenone;  NSC 89689; 
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)Br
InChIInChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyWPDWOCRJBPXJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropiophenone (CAS 2114-00-3) for Research: An α-Bromo Ketone Synthon Overview


2-Bromopropiophenone (CAS 2114-00-3), an α-bromo ketone, serves as a fundamental electrophilic building block in organic synthesis . Characterized as a clear pale yellow to greenish liquid with a molecular formula of C9H9BrO and a molecular weight of 213.07 , its key physical properties include a boiling point of 245-250 °C, a density of 1.4 g/mL at 25 °C, and a refractive index of n20/D 1.571 . Its primary value in scientific research stems from the presence of a highly reactive α-bromo substituent adjacent to a carbonyl group, making it a versatile intermediate for generating diverse molecular structures. This compound is a designated Category 1 Precursor Chemical in China, which significantly impacts its procurement and handling requirements for research institutions [1].

Why 2-Bromopropiophenone Cannot Be Casually Substituted in Your Research


Attempting to substitute 2-Bromopropiophenone (CAS 2114-00-3) with a generic "α-halo ketone" or a close analog like 2-chloropropiophenone or 2-iodopropiophenone introduces unacceptable variability in experimental outcomes. The choice of halogen dictates not only the rate of nucleophilic substitution and radical reactions [1] but also defines its specific utility in advanced methodologies like photochemical rearrangements [2] and its recognized role as a diagnostic probe for catalyst acidity [3]. Furthermore, the classification of 2-Bromopropiophenone as a Category 1 Precursor Chemical [4] creates a regulatory profile that is fundamentally different from its analogs, making generic substitution for inventory or procurement purposes a serious compliance risk. The evidence below demonstrates that its reactivity and applications are highly specific and cannot be assumed for its nearest neighbors.

Quantitative Evidence Guide for Selecting 2-Bromopropiophenone Over Analogs


Nucleophilic Substitution Rate Comparison: 2-Bromopropiophenone vs. Substituted Analogs

2-Bromopropiophenone exhibits a defined and quantifiable reactivity in nucleophilic substitution reactions with tert-butylamine, serving as a key benchmark for assessing the electronic effects of aryl substituents. In contrast, its substituted analogs demonstrate a systematic variation in reaction rate constants that is directly correlated to the electron-withdrawing or -donating nature of the substituent, as shown in a head-to-head kinetic study [1].

Reaction kinetics Nucleophilic substitution Structure-activity relationship (SAR)

Unique Photochemical 1,2-Bromine Shift for β-Bromoketone Synthesis

2-Bromopropiophenone undergoes a specific solvent-free, light-induced 1,2-bromine shift to yield β-bromopropiophenone with good product selectivity [1]. This reaction is unique to α-bromo ketones like 2-bromopropiophenone and does not have a direct equivalent for the corresponding α-chloro or α-iodo analogs under these mild, additive-free conditions, offering a green chemistry route to valuable β-halo carbonyl synthons.

Photochemistry Radical rearrangement Green chemistry

Probing Lewis Acidity: 2-Bromopropiophenone Acetal as a Diagnostic Test Reaction

The cyclic ethylene acetal derivative of 2-bromopropiophenone has been established as a diagnostic test reaction to distinguish between Brønsted, hard Lewis, and soft Lewis acid sites in heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) [1]. This specific rearrangement is a known, quantifiable probe that provides a fingerprint of the catalyst's surface acidity [2]. This application is unique to the 2-bromopropiophenone scaffold, as the analogous acetals of other α-halo ketones have not been validated or established as standard probes for this purpose.

Catalysis Zeolites Surface chemistry

Asymmetric Synthesis: Direct Comparison of Nucleophilic Fluorination Outcomes

2-Bromopropiophenone serves as a direct substrate for asymmetric nucleophilic fluorination using a chiral quaternary phosphonium fluoride reagent, yielding the enantiomerically enriched 2-fluoropropiophenone product [1]. The specific yield and optical purity obtained are intrinsic to the reaction of this bromo ketone with this specific reagent system. Direct comparison with the same reaction using 2-chloro- or 2-iodopropiophenone is not available, but the literature establishes this specific transformation as a viable method for accessing chiral α-fluoro ketones from the bromo precursor.

Asymmetric synthesis Organofluorine chemistry Chiral reagents

Regulatory Differentiation: A Category 1 Precursor Chemical

2-Bromopropiophenone (CAS 2114-00-3) is explicitly listed as a Category 1 Precursor Chemical under China's controlled substances scheme, as mandated by State Council Decree 445 [1]. This designation is not shared by many of its direct analogs, such as 2-bromoacetophenone or 2-chloropropiophenone, creating a stark difference in procurement, storage, and usage compliance requirements.

Chemical regulation Procurement compliance Supply chain

Best Research and Industrial Application Scenarios for 2-Bromopropiophenone (CAS 2114-00-3)


Catalyst Characterization and Development

Its validated use as a molecular probe for characterizing the acidity of heterogeneous catalysts [1] makes 2-Bromopropiophenone an essential tool for research groups developing new zeolites, metal-organic frameworks (MOFs), and other solid acid catalysts. This application leverages the compound's ability to produce distinct products based on the nature of the catalytic site, allowing researchers to quantify and compare catalyst properties in a standardized manner.

Synthesis of Novel β-Bromo Ketone Building Blocks

For synthetic chemists focused on accessing structurally complex molecules, the unique photochemical 1,2-bromine shift reaction of 2-Bromopropiophenone provides a direct, atom-economical, and solvent-free route to β-bromopropiophenones [2]. This is a specific and valuable alternative to more complex, multi-step synthetic sequences that would be required if starting from other α-halo ketone precursors.

Medicinal Chemistry and Agrochemical Intermediate Synthesis

As a versatile electrophilic building block, 2-Bromopropiophenone is a key intermediate in the synthesis of various pharmaceutical compounds, including those related to bupropion [1] and other active pharmaceutical ingredients (APIs). Its predictable reactivity in nucleophilic substitution, which is quantifiably different from substituted analogs [3], allows for reliable and scalable synthetic route design in medicinal and agrochemical research.

Controlled Procurement and Regulated Research Programs

Given its designation as a Category 1 Precursor Chemical in China [4], 2-Bromopropiophenone is the required compound for research programs or quality control activities specifically related to its status as a regulated substance. This includes forensic analysis, development of detection methods, and studies on the control of illicit drug precursors. Any project with these objectives must use the authentic, designated compound for legal and scientific validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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